molecular formula C8H7D3N2 B1148018 2-Allyl-3-methyl-d3-pyrazine CAS No. 1335436-12-8

2-Allyl-3-methyl-d3-pyrazine

Cat. No.: B1148018
CAS No.: 1335436-12-8
M. Wt: 137.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-3-methyl-d3-pyrazine is a deuterated isotopologue of 2-allyl-3-methylpyrazine, where three hydrogen atoms in the methyl group (-CH₃) are replaced with deuterium (-CD₃). The non-deuterated parent compound, 2-allyl-3-methylpyrazine (CAS: 55138-62-0), has the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol . The deuterated version (C₈H₇D₃N₂) exhibits a molecular weight of ~137.21 g/mol, with isotopic substitution enhancing its utility in mass spectrometry and isotopic labeling studies . Structurally, the allyl (-CH₂CH=CH₂) and methyl (-CD₃) substituents at the 2- and 3-positions of the pyrazine ring confer distinct electronic and steric properties, influencing reactivity, volatility, and applications in flavor chemistry or metabolic tracing .

Properties

CAS No.

1335436-12-8

Molecular Formula

C8H7D3N2

Molecular Weight

137.2

Purity

95% min.

Synonyms

2-Allyl-3-methyl-d3-pyrazine

Origin of Product

United States

Comparison with Similar Compounds

2-Ethyl-3-methylpyrazine

  • Structure : Substitutes the allyl group with an ethyl (-CH₂CH₃) at the 2-position.
  • Molecular Formula : C₇H₁₀N₂; molecular weight 122.17 g/mol .
  • Properties: Higher volatility than 2-allyl-3-methylpyrazine due to reduced steric bulk and absence of a double bond. Widely used as a food flavoring agent (FEMA 3155), imparting nutty or roasted notes .
  • Applications : Contrasts with 2-allyl-3-methyl-d3-pyrazine, which is more suited for tracer studies in biosynthetic pathways (e.g., plant volatiles) due to isotopic labeling .

2-Chloro-3-(methyl-d3)-pyrazine

  • Structure : Features a chlorine substituent at the 2-position and a deuterated methyl (-CD₃) at the 3-position.
  • Molecular Formula : C₅H₂ClD₃N₂; molecular weight 131.58 g/mol .
  • Properties :
    • The electron-withdrawing chlorine increases electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the allyl derivative.
    • Deuterated methyl group aids in mechanistic studies via kinetic isotope effects (KIE) .
  • Synthesis: Prepared using deuterated reagents (e.g., CD₃I) under palladium catalysis, analogous to methods for non-deuterated pyrazines .

2-Acetyl-3-methylpyrazine

  • Structure : Contains an acetyl (-COCH₃) group at the 2-position.
  • Molecular Formula : C₇H₈N₂O; molecular weight 136.15 g/mol .
  • Properties: The ketone group increases polarity, reducing volatility compared to this compound. Used in aroma industries for caramel or popcorn-like flavors, contrasting with the green, pungent notes of allyl derivatives .
  • Reactivity : The acetyl group participates in condensation reactions, unlike the allyl group, which undergoes addition or cyclization .

Key Research Findings and Data

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP Key Applications
This compound 137.21 ~200 (estimated) 1.8 Isotopic tracing, MS
2-Ethyl-3-methylpyrazine 122.17 175–180 1.5 Food flavoring (FEMA 3155)
2-Chloro-3-(methyl-d3)-pyrazine 131.58 190–195 2.1 Synthetic intermediates
2-Acetyl-3-methylpyrazine 136.15 210–215 0.9 Aroma industries

Data compiled from .

Analytical Differentiation

  • GC-MS: Deuterated compounds show shifted retention times and higher m/z peaks (e.g., M⁺ for this compound at m/z 137 vs. 134 for non-deuterated) .
  • NMR : Deuterium substitution eliminates -CH₃ proton signals, simplifying spectral interpretation .

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